molecular formula C15H16O5 B11847947 Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11847947
M. Wt: 276.28 g/mol
InChI Key: WENWMOFYAFZKNY-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by the presence of a methoxy group at the 6-position and an ethyl ester group at the 3-position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate
  • Ethyl 3-(6-hydroxy-2-oxo-2H-chromen-3-yl)propanoate
  • Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Uniqueness

Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 3-(6-methoxy-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C15H16O5/c1-3-19-14(16)7-4-10-8-11-9-12(18-2)5-6-13(11)20-15(10)17/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

WENWMOFYAFZKNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)OC)OC1=O

Origin of Product

United States

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